4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide
Overview
Description
4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its structure features a pyrazole ring substituted with a carboxamide group, an ethyl group, and a benzoyl group linked to a bromophenoxy moiety. This complex structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Attachment of the Benzoyl Group: The benzoyl group is attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromophenoxy Methylation: The bromophenoxy moiety is introduced via a nucleophilic substitution reaction, where the benzoyl derivative reacts with 2-bromophenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the benzoyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromophenoxy and benzoyl groups could facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
- Dimethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)terephthalate
Uniqueness
Compared to similar compounds, 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide has a unique substitution pattern on the pyrazole ring and the benzoyl group. This distinct structure could result in different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-25-18(19(22)26)16(11-23-25)24-20(27)14-9-7-13(8-10-14)12-28-17-6-4-3-5-15(17)21/h3-11H,2,12H2,1H3,(H2,22,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGTUMMBPRLTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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